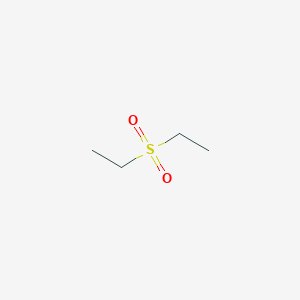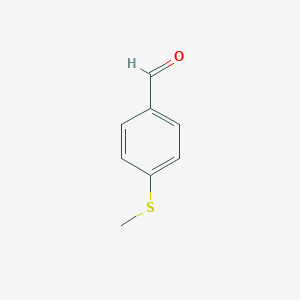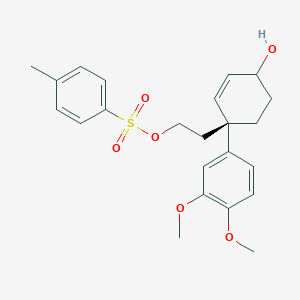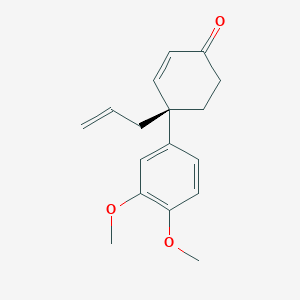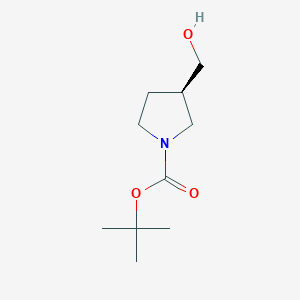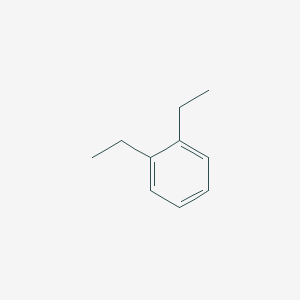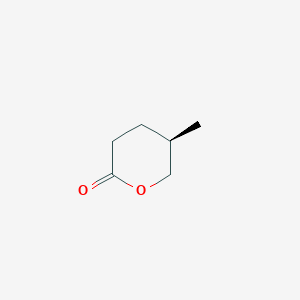
(5R)-5-Methyltetrahydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-Methyltetrahydro-2H-pyran-2-one, also known as 5-methyltetrahydropyran-2-one or 5-MTHP, is an important organic molecule with a wide range of applications in the fields of science and engineering. It is a cyclic ether that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of chiral compounds, such as amino acids and peptides. In addition, 5-MTHP has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, diabetes, and neurodegenerative diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (5R)-5-Methyltetrahydro-2H-pyran-2-one involves the reduction of a ketone and cyclization to form the pyran ring.
Starting Materials
5-Methyl-2-hexanone, Sodium borohydride, Acetic acid, Sodium acetate, Methanol
Reaction
The starting material, 5-Methyl-2-hexanone, is reduced using sodium borohydride in methanol to yield 5-Methylhexan-2-ol., The alcohol is then cyclized using acetic acid and sodium acetate to form the pyran ring, yielding (5R)-5-Methyltetrahydro-2H-pyran-2-one.
作用機序
5-MTHP has been shown to act as an inhibitor of the enzyme acetyl-CoA carboxylase. This enzyme is involved in the regulation of fatty acid metabolism and is responsible for the synthesis of malonyl-CoA, which is necessary for the biosynthesis of fatty acids. By inhibiting this enzyme, 5-MTHP can reduce the amount of malonyl-CoA in the cell, leading to decreased fatty acid synthesis and increased fatty acid oxidation.
生化学的および生理学的効果
5-MTHP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose tolerance, and reduce the risk of cardiovascular disease. In addition, 5-MTHP has been shown to possess anti-cancer and anti-neurodegenerative properties. It has also been shown to reduce oxidative stress, improve mitochondrial function, and reduce the risk of age-related diseases.
実験室実験の利点と制限
The advantages of using 5-MTHP in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable molecule, making it suitable for use in a variety of experimental conditions. However, there are some limitations to using 5-MTHP in laboratory experiments. It is a relatively small molecule, making it difficult to detect and quantify. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential applications of 5-MTHP are vast and there are many future directions for research. These include further exploration of its therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. In addition, further research is needed to explore its potential as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Finally, further research is needed to explore its potential as a starting material for the synthesis of chiral compounds, such as amino acids and peptides.
科学的研究の応用
5-MTHP has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-cancer, anti-diabetic, and anti-neurodegenerative properties. In addition, 5-MTHP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral compounds, such as amino acids and peptides.
特性
IUPAC Name |
(5R)-5-methyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-Tetrahydro-5-methyl-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

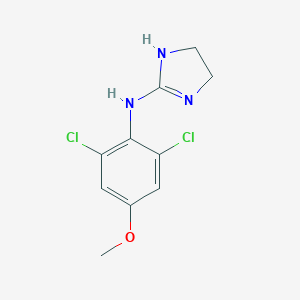
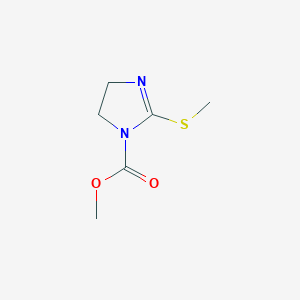
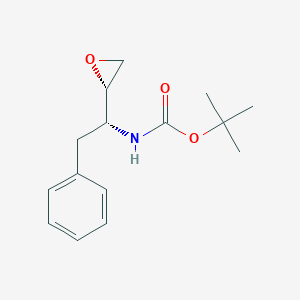
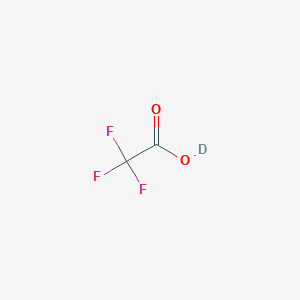
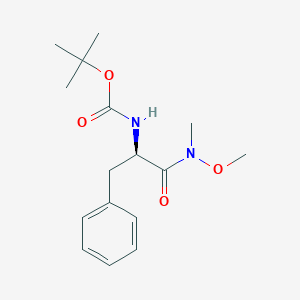
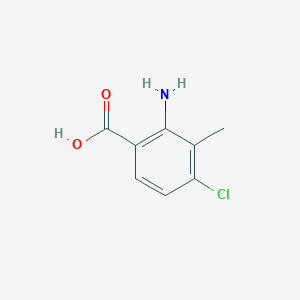
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
